2-(4-Bromophenyl)-2-oxoacetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenyl)-2-oxoacetic acid involves various chemical strategies. For example, the title compound C9H9BrO3 was synthesized through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. This method underscores the efficiency of bromination in introducing bromo groups into phenyl rings, a technique that might be adaptable for synthesizing 2-(4-Bromophenyl)-2-oxoacetic acid (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds often features significant interactions that influence their physical and chemical behaviors. For instance, in the synthesis of a related bromophenyl acetic acid derivative, crystallographic analysis revealed strong O—H⋯O hydrogen-bonded dimers, suggesting that similar hydrogen bonding might be present in the molecular structure of 2-(4-Bromophenyl)-2-oxoacetic acid and play a role in its stability and reactivity.
Chemical Reactions and Properties
Bromophenyl compounds participate in various chemical reactions that significantly affect their properties and potential applications. The synthesis of related compounds involves reactions like acetylation and haloform reactions, highlighting the reactivity of the bromophenyl group and its influence on the compound's chemical properties (Zhu Yan-lon, 2015).
Scientific Research Applications
-
4-Bromocinnamic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and brominated dansyl derivative (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid .
- Methods of Application : The specific experimental procedures are not provided in the source, but these compounds are typically synthesized in a laboratory setting using various organic chemistry techniques .
- Results or Outcomes : The outcomes of these preparations are the aforementioned compounds, which can be used in further research and applications .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These compounds have been synthesized and evaluated for their antimicrobial and anticancer properties .
- Methods of Application : The compounds were synthesized and then tested against bacterial and fungal strains. They were also evaluated for antioxidant activity and toxicity .
- Results or Outcomes : The results revealed a promising potential for these compounds in developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
-
2-(4-Bromophenyl)propionic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a derivative of phenylacetic acid and has been used in various chemical reactions .
- Methods of Application : The specific experimental procedures are not provided in the source, but these compounds are typically synthesized in a laboratory setting using various organic chemistry techniques .
- Results or Outcomes : The outcomes of these preparations are the aforementioned compounds, which can be used in further research and applications .
-
4-Bromophenylacetic acid
- Scientific Field : Environmental Chemistry
- Application Summary : This compound was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : The compound was used in a laboratory setting to extract specific compounds from sludge samples .
- Results or Outcomes : The results of this application are not provided in the source, but the compound was successfully used as a standard in the extraction process .
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZGGQRDGLTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345346 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoacetic acid | |
CAS RN |
7099-87-8 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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